![molecular formula C21H22N2O4S2 B2968807 N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251561-66-6](/img/structure/B2968807.png)

N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

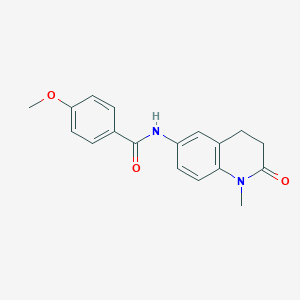

N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of sulfonamide-based compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Inhibition of Cell Adhesion Molecules

Compounds structurally related to N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide have been studied for their ability to inhibit the adhesion of neutrophils to activated endothelial cells. This action is mediated through the inhibition of the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the surface of endothelial cells. One notable compound, PD 144795, demonstrated oral activity in several models of inflammation, highlighting its potential as an anti-inflammatory agent (Boschelli et al., 1995).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have shown notable antibacterial and antifungal activities. The structural conformation of these compounds, influenced by intramolecular hydrogen bonding, plays a crucial role in their biological activities (Vasu et al., 2005).

Plasmodium falciparum Enoyl-ACP Reductase Inhibition

Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), a key enzyme in the fatty acid synthesis pathway of the malaria-causing parasite. These inhibitors exhibit potential for the development of new antimalarial drugs, with one compound showing an IC50 of 115 nM against purified PfENR (Banerjee et al., 2011).

Zinc Ion-Selective Electrode Development

The use of related sulfamoyl benzamides in the development of PVC-based Zn2+-selective electrodes has been explored. These electrodes exhibit excellent selectivity over other metal ions, highlighting the versatility of these compounds in analytical applications (Saleh & Gaber, 2001).

Supramolecular Packing Motifs

Research into the structural characteristics of benzene-1,3,5-tricarboxamide derivatives reveals novel supramolecular packing motifs. These compounds can form π-stacked rods encased in triply helical hydrogen bonded amide strands, suggesting potential applications in the design of new materials with unique organizational structures (Lightfoot et al., 1999).

properties

IUPAC Name |

N-benzyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-3-27-18-11-9-17(10-12-18)23(2)29(25,26)19-13-14-28-20(19)21(24)22-15-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYBSZWXDDNJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2968737.png)

![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2968743.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)